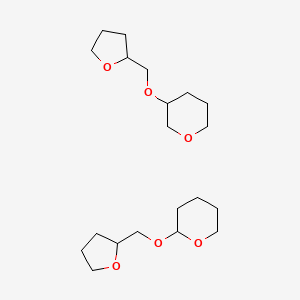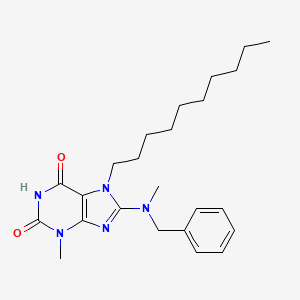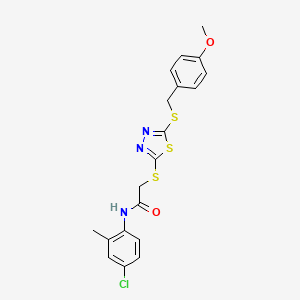
2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are organic compounds that belong to the class of ethers. These compounds are characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and an oxolan ring (a five-membered ring containing one oxygen atom) connected via a methoxy group. They are used in various chemical and industrial applications due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane typically involves the reaction of oxane derivatives with oxolan derivatives under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.
Industrial Production Methods
Industrial production of these compounds may involve continuous flow processes to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction. The products are then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane have various applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They can be used as building blocks for the synthesis of biologically active compounds.
Medicine: Research into their potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: These compounds are used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane involves their interaction with specific molecular targets. These compounds can act as ligands, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A five-membered ring ether similar to the oxolan ring.
1,4-Dioxane: A six-membered ring ether similar to the oxane ring.
Methoxyethane: An ether with a simpler structure but similar functional groups.
Uniqueness
2-(oxolan-2-ylmethoxy)oxane and 3-(oxolan-2-ylmethoxy)oxane are unique due to their combined oxane and oxolan rings, which provide distinct chemical properties and reactivity compared to simpler ethers. This makes them valuable in various specialized applications.
Eigenschaften
Molekularformel |
C20H36O6 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-(oxolan-2-ylmethoxy)oxane;3-(oxolan-2-ylmethoxy)oxane |
InChI |
InChI=1S/2C10H18O3/c1-3-9(7-11-5-1)13-8-10-4-2-6-12-10;1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h2*9-10H,1-8H2 |
InChI-Schlüssel |
OMNURHQDSBSXKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2CCCO2.C1CC(COC1)OCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)

![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)



